5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide
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Overview
Description
5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: The synthesis of this compound often involves the bromination of phenyl derivatives followed by cyclization reactions. The bromination step can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reactions: The cyclization step typically involves condensation reactions with hydrazine derivatives. The reaction conditions include heating the mixture in an inert atmosphere to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group, enhancing the compound's reactivity.
Substitution: Substitution reactions at the bromine position can be carried out using nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron powder and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the pyrazole ring.
Reduction Products: Amino derivatives with enhanced reactivity.
Substitution Products: Derivatives with different functional groups at the bromine position.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are important in pharmaceuticals and agrochemicals. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound can be used to develop new therapeutic agents due to its biological activity. Industry: It serves as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
5-Amino-1-(4-bromophenyl)pyrazole-3-carboxamide: Similar structure with bromine at a different position on the phenyl ring.
5-Amino-1-(3-chlorophenyl)pyrazole-3-carboxamide: Similar structure with chlorine instead of bromine.
5-Amino-1-(3-iodophenyl)pyrazole-3-carboxamide: Similar structure with iodine instead of bromine.
Uniqueness: The presence of the bromine atom at the 3-position on the phenyl ring makes 5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide unique compared to its analogs. This difference can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9BrN4O |
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Molecular Weight |
281.11 g/mol |
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)5-8(14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
InChI Key |
JTUNCAVHYIENLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=CC(=N2)C(=O)N)N |
Origin of Product |
United States |
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